molecular formula C16H14N2O4S B3593286 N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide

N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide

Cat. No.: B3593286
M. Wt: 330.4 g/mol
InChI Key: JWQRLUGFVREISS-UHFFFAOYSA-N
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Description

The compound “N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide” belongs to the class of organic compounds known as isoindoles . Isoindoles are compounds containing an isoindole moiety, which is a bicyclic compound that is aromatic and contains a 1H-isoindole .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the isoindole ring, possibly through a condensation reaction or a cyclization reaction . The sulfonamide group could be introduced through a substitution reaction .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoindole ring and the sulfonamide group. The isoindole ring is a bicyclic structure that includes a five-membered ring fused to a benzene ring . The sulfonamide group consists of a sulfur atom bonded to two oxygen atoms and one nitrogen atom .


Chemical Reactions Analysis

As an isoindole, this compound could potentially undergo electrophilic substitution reactions at the benzene ring . The sulfonamide group could also participate in various reactions, such as hydrolysis or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the sulfonamide group could enhance its solubility in water . The aromatic isoindole ring could contribute to its stability and possibly its color .

Future Directions

Future research on this compound could involve studying its potential biological activities, such as antimicrobial activity, given the presence of the sulfonamide group . Additionally, its synthesis could be optimized for potential industrial production .

Properties

IUPAC Name

N-(1,3-dioxoisoindol-5-yl)-2,4-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-9-3-6-14(10(2)7-9)23(21,22)18-11-4-5-12-13(8-11)16(20)17-15(12)19/h3-8,18H,1-2H3,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWQRLUGFVREISS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)C(=O)NC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)-2,4-dimethylbenzenesulfonamide

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